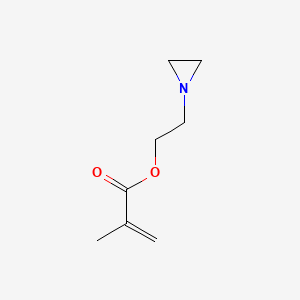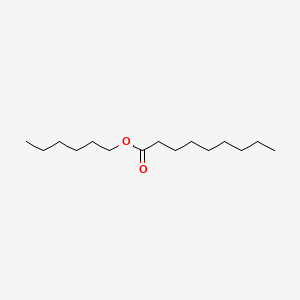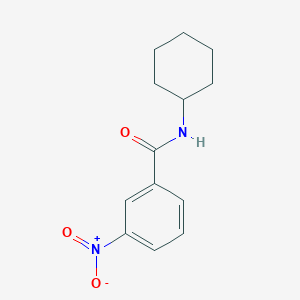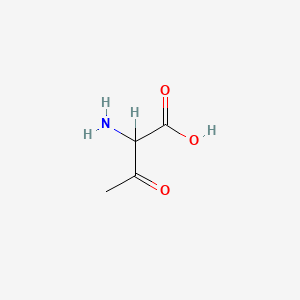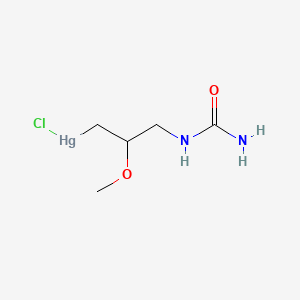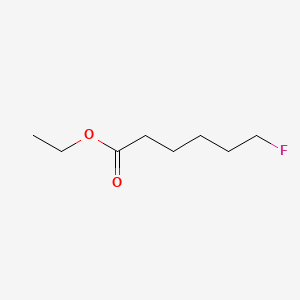![molecular formula C9H10N2O3 B1614742 [(苯胺甲酰基)氨基]乙酸 CAS No. 3016-39-5](/img/structure/B1614742.png)
[(苯胺甲酰基)氨基]乙酸
描述
Molecular Structure Analysis
The InChI code for [(Anilinocarbonyl)amino]acetic acid is 1S/C9H10N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Amino acids, including [(Anilinocarbonyl)amino]acetic acid, are typically colorless, crystalline substances . They have high melting points (200-300°C) due to their ionic properties . The solubility of amino acids depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .科学研究应用
绿色溶剂应用
乳酸是一种生物基绿色溶剂,能有效促进有机反应,突显了向环境友好的合成体系转变。这种方法丰富了生物基溶剂的多样性,并体现了对可持续化学的承诺 (Yang 等人,2012)。
芳基胺化技术
使用乙酸作为溶剂的芳基胺化高效“绿色”方法证明了高产率和清洁合成芳基胺的潜力,包括硝基苯胺,展示了乙酸在有机合成中的多功能性和环境友好性 (Kolmakov,2008)。
缓蚀研究
氨基酸,包括与“[(苯胺甲酰基)氨基]乙酸”相关的结构,作为缓蚀剂,证明了它们在保护金属免受腐蚀方面的意义。这项研究强调了氨基酸在需要耐腐蚀的应用中的潜力 (Kaya 等人,2016)。
生化见解
短链脂肪酸,其功能类似于“[(苯胺甲酰基)氨基]乙酸”中的羧酸部分,在连接微生物群和免疫系统中起着至关重要的作用。它们调节免疫细胞发育、存活和功能的各个方面,展示了这些化合物的生物学重要性 (Corrêa-Oliveira 等人,2016)。
催化应用
通过 CH 活化一步将甲烷氧化缩合为乙酸代表了乙酸合成中的一个突破性方法,证明了钯在将简单的分子转化为有价值的化学品方面的催化潜力 (Periana 等人,2003)。
属性
IUPAC Name |
2-(phenylcarbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQZMUXFJLKXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282446 | |
| Record name | n-(phenylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3016-39-5 | |
| Record name | NSC25862 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(phenylcarbamoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-(4-hydroxy[1,1'-biphenyl]-3-yl)-](/img/structure/B1614659.png)

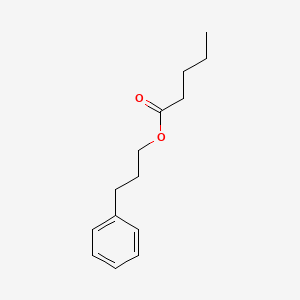

![Benzoic acid, 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-](/img/structure/B1614664.png)
